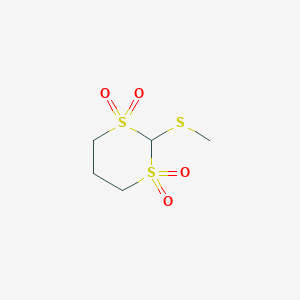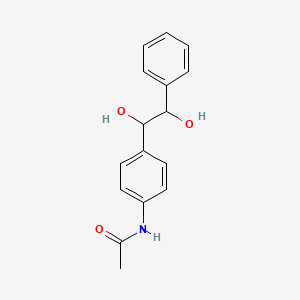
1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl, octadecyloxy, and diphenyl groups
Métodos De Preparación
The synthesis of 1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the methyl, octadecyloxy, and diphenyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and alkyl halides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole can be compared to other similar compounds, such as:
1-Methyl-4-(octadecyloxy)benzene: This compound shares the octadecyloxy group but lacks the pyrazole ring and diphenyl groups, resulting in different chemical properties and applications.
1-Methyl-3,5-diphenyl-1H-pyrazole: This compound has the pyrazole ring and diphenyl groups but lacks the octadecyloxy group, leading to variations in its reactivity and potential uses. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
60627-60-3 |
|---|---|
Fórmula molecular |
C34H50N2O |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
1-methyl-4-octadecoxy-3,5-diphenylpyrazole |
InChI |
InChI=1S/C34H50N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-29-37-34-32(30-25-20-18-21-26-30)35-36(2)33(34)31-27-22-19-23-28-31/h18-23,25-28H,3-17,24,29H2,1-2H3 |
Clave InChI |
BGSIBYZYEMBMKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)

![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)











